LC-PEG8-SPDP

Catalog No.
S543662
CAS No.
M.F
C31H49N3O13S2
M. Wt
735.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LC-PEG8-SPDP

Product Name

LC-PEG8-SPDP

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C31H49N3O13S2

Molecular Weight

735.9 g/mol

InChI

InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35)

InChI Key

HKFFRXQWQMCBEO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SPDP-PEG8-NHS ester

The exact mass of the compound SPDP-PEG8-NHS ester is 735.2707 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LC-PEG8-SPDP is a heterobifunctional, cleavable crosslinker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive pyridyldithio group, separated by an 8-unit polyethylene glycol (PEG) spacer [1]. Unlike non-cleavable aliphatic linkers, the pyridyldithio group forms a disulfide bond that can be selectively reduced by intracellular agents such as glutathione or dithiothreitol (DTT) [1]. The critical procurement differentiator of LC-PEG8-SPDP is its extended, highly hydrophilic PEG8 chain, which simultaneously confers excellent aqueous solubility and provides a long, flexible spatial separation between conjugated molecules . This makes it a premier choice for synthesizing antibody-drug conjugates (ADCs) and complex protein-protein conjugates where maintaining biomolecule solubility, avoiding organic co-solvents, and preserving native conformation are paramount .

Substituting LC-PEG8-SPDP with standard SPDP or Sulfo-SPDP frequently results in critical process failures during the conjugation of hydrophobic payloads. Standard SPDP is highly hydrophobic and possesses a very short spacer arm, which not only necessitates the use of organic co-solvents (like DMSO or DMF) during synthesis but also actively promotes the aggregation of the final bioconjugate [1]. When conjugating hydrophobic cytotoxins (such as maytansinoids), standard SPDP and similar aliphatic linkers typically restrict the achievable Drug-to-Antibody Ratio (DAR) because higher loading triggers severe protein precipitation and loss of binding affinity [2]. In contrast, the PEG8 spacer in LC-PEG8-SPDP acts as a hydrophilic shield, masking the hydrophobicity of the payload, preventing aggregation-induced yield losses, and enabling higher DARs without compromising the structural integrity or processability of the antibody [2].

Minimization of Steric Hindrance via Extended Spacer Length

The physical distance between conjugated molecules is a critical determinant of biological activity and conjugation efficiency. LC-PEG8-SPDP provides an extended spacer arm of approximately 39.2 Å, compared to the extremely short 6.8 Å spacer of standard SPDP [1]. This ~6-fold increase in length prevents steric clashing between bulky proteins or between an antibody and a large payload, ensuring that the target-binding domains remain accessible and functional post-conjugation [1].

Evidence DimensionSpacer arm length
Target Compound DataLC-PEG8-SPDP (~39.2 Å)
Comparator Or BaselineStandard SPDP (6.8 Å)
Quantified Difference~32.4 Å longer spatial separation
ConditionsCalculated extended chain length for crosslinking applications

Procuring a linker with a ~39 Å spacer is essential for crosslinking sterically demanding biomolecules without destroying their native binding affinity or enzymatic activity.

Prevention of Conjugate Aggregation at High Drug-to-Antibody Ratios (DAR)

When conjugating hydrophobic payloads like maytansinoids, standard hydrophobic linkers (e.g., SPDB or SPDP) cause severe aggregation, limiting the practical DAR to low levels. Studies demonstrate that incorporating hydrophilic PEG spacers enables the conjugation of these hydrophobic drugs at higher DARs (e.g., DAR > 4) without triggering aggregation or loss of monomeric yield [1]. The PEG8 chain actively masks the hydrophobicity of the attached payload, maintaining the conjugate's solubility in aqueous buffers and widening the therapeutic index [1].

Evidence DimensionMonomeric conjugate stability at high DAR
Target Compound DataPEG-containing linkers (Maintains solubility and prevents aggregation at DAR > 4)
Comparator Or BaselineHydrophobic linkers like SPDP/SPDB (Triggers aggregation and precipitation at high DAR)
Quantified DifferenceEnables significantly higher payload loading (DAR > 4) without precipitation
ConditionsConjugation of hydrophobic maytansinoid payloads to monoclonal antibodies

Buyers developing ADCs with hydrophobic cytotoxins must select PEGylated linkers like LC-PEG8-SPDP to maximize payload delivery while maintaining manufacturable, aggregation-free product profiles.

Elimination of Organic Co-Solvent Requirements in Manufacturing

Standard SPDP is virtually insoluble in water and must be dissolved in organic solvents such as DMF or DMSO before addition to aqueous protein solutions, which can cause localized protein denaturation [1]. LC-PEG8-SPDP, owing to its 8-unit polyethylene glycol chain, is highly water-soluble and can be added directly to aqueous reaction buffers [1]. This eliminates the need for organic co-solvents, thereby protecting delicate biomolecules from solvent-induced stress and simplifying downstream purification workflows [1].

Evidence DimensionReagent solubility and co-solvent requirement
Target Compound DataLC-PEG8-SPDP (Directly soluble in aqueous buffers)
Comparator Or BaselineStandard SPDP (Requires dissolution in DMSO or DMF)
Quantified Difference100% elimination of organic co-solvent requirement during linker addition
ConditionsStandard bioconjugation workflows in aqueous physiological buffers

Eliminating organic solvents improves batch-to-batch reproducibility, simplifies scale-up manufacturing, and protects sensitive proteins from denaturation.

High-DAR Antibody-Drug Conjugate (ADC) Manufacturing

Because LC-PEG8-SPDP prevents aggregation when linking hydrophobic cytotoxins, it is the optimal procurement choice for developing ADCs that require a high Drug-to-Antibody Ratio (DAR). The PEG8 shield maintains the solubility of the final conjugate, improving pharmacokinetic profiles and therapeutic efficacy [1].

Intracellularly Cleavable Payload Delivery

The pyridyldithio group forms a disulfide bond that is stable in systemic circulation but rapidly cleaved by the high concentrations of glutathione present in the tumor cell cytoplasm. This makes LC-PEG8-SPDP ideal for targeted therapies requiring precise, stimulus-responsive payload release [2].

Sterically Demanding Protein-Protein Crosslinking

For crosslinking two large proteins (e.g., an enzyme to an antibody), the ~39.2 Å spacer of LC-PEG8-SPDP prevents steric clashing. This ensures that both the enzymatic activity and the antigen-binding capacity are preserved, which is often impossible with short-chain linkers like standard SPDP [2].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

1

Exact Mass

735.27068097 Da

Monoisotopic Mass

735.27068097 Da

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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